Bromure de 1-butyl-3-méthylpyridinium

Vue d'ensemble

Description

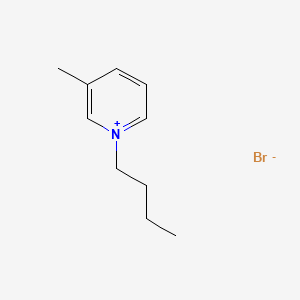

1-Butyl-3-methylpyridinium bromide is an ionic liquid with the molecular formula C10H16BrN. It is a member of the pyridinium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances . These properties make them valuable in various industrial and scientific applications.

Applications De Recherche Scientifique

1-Butyl-3-methylpyridinium bromide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It is known that this compound belongs to a class of chemicals known as ionic liquids, which have diverse applications due to their unique physicochemical properties .

Mode of Action

It has been suggested that replacing chloride by bromide for similar compounds was associated with strong-field shifts of the proton chemical shifts in pmr spectra of the cation . This suggests that the cation interacts weakly with bromide .

Biochemical Pathways

It has been reported that similar compounds can be fully mineralized by activated sludge microbial communities .

Pharmacokinetics

It is known that similar compounds can be fully mineralized by activated sludge microbial communities , suggesting potential biodegradability.

Result of Action

It has been reported that the biodegradation products of similar compounds were less toxic than the initial compound to a standard aquatic test organism, daphnia magna .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium Bromide. For instance, it has been suggested that the biodegradability of similar compounds by activated sludge microbial communities could be influenced by environmental conditions . Additionally, the deleterious effects of these materials on human health, safety, and environment, combined with their volatility and flammability, has led to increasing pressure for minimizing their use .

Analyse Biochimique

Biochemical Properties

1-Butyl-3-methylpyridinium Bromide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been observed to interact with enzymes such as lipases and proteases, enhancing their activity and stability. The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for enzymatic reactions .

Cellular Effects

The effects of 1-Butyl-3-methylpyridinium Bromide on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 1-Butyl-3-methylpyridinium Bromide has been found to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-Butyl-3-methylpyridinium Bromide exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, it has been shown to interact with proteins and enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding interactions of 1-Butyl-3-methylpyridinium Bromide with biomolecules are often mediated by ionic and hydrogen bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-3-methylpyridinium Bromide can change over time. This compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to 1-Butyl-3-methylpyridinium Bromide can lead to changes in cell viability and function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of 1-Butyl-3-methylpyridinium Bromide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular and physiological functions. It is crucial to determine the appropriate dosage to avoid potential toxicity and adverse effects .

Metabolic Pathways

1-Butyl-3-methylpyridinium Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic profile of cells. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .

Transport and Distribution

Within cells and tissues, 1-Butyl-3-methylpyridinium Bromide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of 1-Butyl-3-methylpyridinium Bromide can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 3-methylpyridine with butyl bromide. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows: [ \text{3-Methylpyridine} + \text{Butyl Bromide} \rightarrow \text{1-Butyl-3-methylpyridinium Bromide} ]

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of reactants and maintaining strict control over reaction conditions to ensure high yield and purity. The reaction mixture is often purified by recrystallization or distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-3-methylpyridinium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions where the bromide ion is replaced by other anions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include moderate temperatures and the presence of a solvent like water or ethanol.

Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or by mixing with solutions containing the desired anion.

Major Products: The major products of these reactions depend on the nucleophile or anion used. For example, reacting 1-butyl-3-methylpyridinium bromide with sodium hydroxide would yield 1-butyl-3-methylpyridinium hydroxide and sodium bromide .

Comparaison Avec Des Composés Similaires

1-Butyl-3-methylimidazolium Bromide: Similar in structure but contains an imidazolium ring instead of a pyridinium ring.

1-Butyl-3-methylpyridinium Chloride: Similar in structure but contains a chloride ion instead of a bromide ion.

1-Butyl-3-methylpyridinium Iodide: Similar in structure but contains an iodide ion instead of a bromide ion.

Uniqueness: 1-Butyl-3-methylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a bromide ion. This combination imparts specific solubility, reactivity, and thermal stability properties that may not be present in similar compounds .

Activité Biologique

1-Butyl-3-methylpyridinium bromide (BMP) is a pyridinium-based ionic liquid (IL) with potential applications in various fields, including catalysis and biomedicine. Its unique properties, such as low volatility and high thermal stability, make it an interesting subject for research focused on its biological activity.

- Molecular Formula : C10H16BrN

- Molecular Weight : 230.15 g/mol

- Melting Point : 79 °C

Biological Activity Overview

Research has demonstrated that BMP exhibits significant biological activity, particularly in antimicrobial applications. The following sections will detail its antibacterial properties, biodegradability, and potential therapeutic uses.

Antibacterial Activity

A study conducted to evaluate the antibacterial properties of BMP revealed promising results against various pathogenic bacteria. The compound was tested against six different strains, including both Gram-positive and Gram-negative bacteria. The results indicated that BMP exhibited notable antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antibacterial Efficacy of BMP Against Various Bacteria

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 17 |

| Proteus vulgaris | 14 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 12 |

Note: Values represent the average zone of inhibition measured in millimeters from three independent experiments.

Biodegradability

The biodegradability of BMP has been a focal point in recent studies. Research indicates that BMP can be biodegraded by certain microbial strains, which utilize it as a carbon source. This property is crucial for assessing the environmental impact of ionic liquids.

Case Study: Microbial Biodegradation of BMP

In a controlled study, specific bacterial strains were isolated from contaminated sites and tested for their ability to degrade BMP. Results showed that certain Sphingomonadaceae species could effectively degrade BMP through oxidative pathways, enhancing its biocompatibility and reducing toxicity in environmental contexts .

The mechanism underlying the antibacterial activity of BMP involves disruption of bacterial cell membranes and interference with metabolic processes. This disruption leads to cell lysis and death, making it a viable candidate for further development as an antibacterial agent.

Applications in Drug Delivery Systems

BMP’s properties have also led to investigations into its use in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, potentially improving therapeutic efficacy while minimizing side effects.

Table 2: Potential Applications of BMP in Drug Delivery

| Application Area | Description |

|---|---|

| Antimicrobial delivery | Use as a carrier for antibiotics |

| Cancer therapy | Encapsulation of chemotherapeutic agents |

| Vaccine formulation | Stabilization and delivery of vaccine components |

Propriétés

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWBXOERPGDFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049259 | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26576-85-2 | |

| Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-butyl-3-methylpyridinium bromide influence the process of zinc electrodeposition?

A: Research indicates that 1-butyl-3-methylpyridinium bromide acts as an inhibitor during zinc electrodeposition from acidic sulfate solutions. [] This inhibition leads to significant changes in the deposition process. Specifically, it affects the kinetics, decreasing the rate of zinc ion (Zn²⁺) reduction. [] This results in smoother and more refined zinc deposits, particularly at lower concentrations of the ionic liquid. [] Furthermore, 1-butyl-3-methylpyridinium bromide enhances the throwing power of the electrolyte solution, enabling a more even distribution of the deposited zinc. [] While it influences the crystallographic orientation, it doesn't alter the fundamental crystal structure of the deposited zinc. []

Q2: Can microorganisms break down 1-butyl-3-methylpyridinium bromide, and if so, what are the implications for its environmental fate?

A: Studies confirm that activated sludge microorganisms can indeed biodegrade 1-butyl-3-methylpyridinium bromide. [, ] This biodegradation occurs through a series of oxidation reactions targeting the alkyl side chains of the molecule. [] The process generates several intermediate products, including 1-hydroxybutyl-3-methylpyridinium, 1-(2-hydroxybutal)-3-methylpyridinium, 1-(2-hydroxyethyl)-3-methylpyridinium, and methylpyridine. [] This biodegradation pathway suggests that 1-butyl-3-methylpyridinium bromide is less likely to persist in the environment, reducing potential long-term ecological concerns. [] Interestingly, research also indicates that the biodegradation products exhibit lower toxicity compared to the parent compound, at least towards the aquatic test organism Daphnia magna. [] This suggests that biodegradation may mitigate the environmental risks associated with 1-butyl-3-methylpyridinium bromide. []

Q3: How does the length of the alkyl chain in pyridinium-based ionic liquids affect their biodegradability?

A: Research comparing the biodegradation of 1-butyl-3-methylpyridinium bromide, 1-hexyl-3-methylpyridinium bromide, and 1-octyl-3-methylpyridinium bromide reveals a correlation between alkyl chain length and biodegradability. [] While all three ionic liquids were found to be completely mineralized by activated sludge microbial communities, the rate of degradation varied. [] The study categorized only the octyl-substituted cation as "readily biodegradable," indicating faster degradation compared to the butyl and hexyl counterparts. [] This suggests that longer alkyl chains might facilitate a more efficient interaction with the microbial enzymes responsible for the degradation process, highlighting the role of structural features in biodegradability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.